N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide
Description
N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide is a sulfonamide derivative featuring a fused bicyclic [1,3]thiazolo[5,4-b]pyridine core. This heterocyclic system is substituted at the 4-position of a 2-methylphenyl group, which is further functionalized with an ethane sulfonamide moiety. Such compounds are of interest in medicinal chemistry due to the sulfonamide group’s ability to engage in hydrogen bonding and its prevalence in bioactive molecules.
Properties
IUPAC Name |
N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-3-22(19,20)18-12-7-6-11(9-10(12)2)14-17-13-5-4-8-16-15(13)21-14/h4-9,18H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEHAFCLOBDTGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thiazolo[5,4-b]Pyridine Core
Hantzsch Thiazole Synthesis
The thiazolo[5,4-b]pyridine scaffold is traditionally synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For instance, thioureido acid derivatives react with chloroacetone in aqueous potassium carbonate to form 4-methyl-1,3-thiazole intermediates. Key modifications include:
Cyclization in Sulfolane
Patent WO2018020474A1 describes an alternative route using sulfolane as a solvent for cyclization. Thioamides react with α-chloropyridine derivatives under reflux to form the thiazolo[5,4-b]pyridine core. This method achieves higher regioselectivity due to sulfolane’s high boiling point (285°C) and polarity.
Table 1: Comparison of Thiazolo[5,4-b]Pyridine Synthesis Methods
| Method | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Hantzsch Synthesis | Thioureido acid + Chloroacetone | H₂O, 24 h, RT | 71–88 | |
| Sulfolane Cyclization | Thioamide + α-Chloropyridine | Sulfolane, reflux | 82–90 |
Functionalization of the Phenyl Ring
Optimization of Reaction Conditions
Solvent and Temperature Effects
Analytical Characterization and Validation
Spectroscopic Confirmation
Challenges and Limitations
Impurity Formation
Scalability Issues
- Coupling Reactions : Pd catalyst costs and ligand sensitivity limit large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a PI3K inhibitor, which is important in cell signaling pathways.
Medicine: Due to its inhibitory activity on PI3K, it is being researched for potential therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide involves its interaction with PI3K enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition affects the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. The sulfonamide group plays a key role in the binding interaction, enhancing the compound’s inhibitory potency .
Comparison with Similar Compounds
Key Observations:
- Core Heterocycles : The target compound’s thiazolo-pyridine core is distinct from the imidazo-thiazolo-pyridine in ’s analog and the pyrimidine/thiazole systems in . The fused thiazole-pyridine system may enhance π-π stacking and electron-deficient character, influencing binding to hydrophobic enzyme pockets.
- In contrast, the methylsulfonyl-benzamide in ’s compound introduces additional aromaticity, which may enhance target affinity.
- Synthesis : The target compound likely employs a Suzuki-Miyaura cross-coupling (for thiazolo-pyridine-phenyl linkage) followed by sulfonylation, as seen in related thiazolo-pyridine syntheses . This contrasts with ’s sulfathiazole-based condensation routes .
SAR (Structure-Activity Relationship) Trends
- Sulfonamide Position : Substitution at the phenyl ring’s 4-position (target compound) vs. 3-position (’s analog) may alter steric interactions with biological targets.
Biological Activity
N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and the implications of its unique structural features.
Structural Characteristics
The compound is characterized by the following structural components:
- Thiazole Ring : Contributes to its biological activity.
- Pyridine Ring : Known for neuroactive properties.
- Sulfonamide Group : Enhances solubility and is associated with antibacterial effects.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Antimicrobial Activity
The sulfonamide group is well-known for its antibacterial properties. Compounds with similar structures have been investigated for their ability to inhibit bacterial growth. Preliminary studies suggest that this compound may exhibit antimicrobial efficacy against various pathogens.
2. Anti-inflammatory and Analgesic Properties
Studies have shown that derivatives of thiazolo[5,4-b]pyridine compounds possess anti-inflammatory and analgesic activities. For instance, compounds with similar structural motifs have demonstrated effectiveness in reducing inflammation and pain in animal models, indicating potential therapeutic applications for inflammatory diseases.
3. Anticancer Potential
The thiazole and pyridine components are often associated with anticancer properties. Research has indicated that compounds containing these rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazolo[5,4-b]pyridine derivatives:
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has shown potential as a PI3K inhibitor, which plays a critical role in cell signaling pathways related to growth and survival.
- Interaction with Biological Targets : The unique structural features allow for specific interactions with various biological targets, leading to diverse pharmacological effects.
Q & A
What are the common synthetic routes for N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide?
Answer:
Synthesis typically involves multi-step processes:
- Step 1: Formation of the thiazolo[5,4-b]pyridine core via cyclization of pyridine derivatives with thiazole precursors under acidic/basic conditions .
- Step 2: Coupling the core with a sulfonamide-functionalized benzene ring using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Step 3: Final functionalization, such as methanesulfonamide introduction, via nucleophilic substitution or condensation reactions .
Microwave-assisted synthesis is often employed to enhance reaction rates and yields .
What analytical techniques are critical for confirming the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms proton environments and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves 3D structure using SHELX software for refinement, particularly for studying π-π stacking and hydrogen bonding .
- HPLC: Ensures purity (>95%) by quantifying impurities .
How do substituents on the aromatic rings influence biological activity?
Answer:
- Fluorine Substituents: Enhance metabolic stability and enzyme binding via electronegativity and hydrophobic interactions (e.g., PI3Kα inhibition) .
- Methoxy Groups: Improve solubility and modulate π-π stacking in material science applications .
- Thiazolo[5,4-b]pyridine Core: Critical for kinase inhibition; modifications here reduce binding affinity .
Methodology: Structure-Activity Relationship (SAR) studies using systematic substitution and in vitro assays .
What challenges arise in achieving high synthetic yields, and how are they addressed?
Answer:
- Challenge 1: Low regioselectivity during cyclization.
Solution: Use directing groups (e.g., bromine) to control reaction sites . - Challenge 2: Poor solubility of intermediates.
Solution: Optimize solvent systems (e.g., DMF/THF mixtures) . - Challenge 3: By-product formation in coupling reactions.
Solution: Catalytic systems (e.g., Pd(PPh3)4) and stoichiometric control .
How can contradictions in enzyme inhibition data across studies be resolved?
Answer:
- Factor 1: Assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using guidelines like NIH Assay Guidance Manual .
- Factor 2: Compound purity. Validate via HPLC and mass spectrometry .
- Factor 3: Cell line variability. Use isogenic cell lines for consistency .
Methodology: Meta-analysis of published IC50 values with standardized normalization .
What biological targets are associated with this compound?
Answer:
- Primary Targets: Kinases (e.g., PI3Kα, EGFR) and enzymes like dihydropteroate synthase .
- Mechanism: Sulfonamide group acts as a hydrogen-bond acceptor, while the thiazolo-pyridine core engages in hydrophobic interactions .
- Therapeutic Potential: Anticancer (IC50 ~30–100 nM in kinase assays) and antimicrobial applications .
What computational methods assist in predicting binding modes and optimizing derivatives?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with PI3Kα .
- Molecular Dynamics (MD): GROMACS for simulating binding stability over 100+ ns trajectories .
- QSAR Models: Machine learning (e.g., Random Forest) to predict activity based on substituent descriptors .
What physical properties are critical for drug development?
Answer:
- Solubility: LogP values <5 ensure bioavailability; measured via shake-flask method .
- Melting Point: >150°C indicates crystalline stability (DSC analysis) .
- Permeability: Caco-2 assays predict intestinal absorption .
How can in vitro assays be optimized for accurate IC50 determination?
Answer:
- Cell Viability Assays: Use MTT/WST-1 with Z’-factor >0.5 to ensure robustness .
- Enzyme Assays: Include positive controls (e.g., staurosporine for kinases) and ATP-matched Km values .
- Data Analysis: Nonlinear regression (GraphPad Prism) with Hill slope validation .
What structural features enable π-π stacking in materials science applications?
Answer:
- Aromatic Rings: Thiazolo[5,4-b]pyridine and benzene rings facilitate stacking, critical for organic semiconductors .
- Sulfonamide Group: Hydrogen bonding directs crystal packing, enhancing thermal stability .
Methodology: X-ray crystallography and DFT calculations (e.g., B3LYP/6-31G*) to quantify stacking energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
